Diethyl (1,3-Dithian-2-yl)phosphonate
Overview
Description
Diethyl (1,3-Dithian-2-yl)phosphonate is a chemical compound with the molecular formula C8H17O3PS2 and a molecular weight of 256.33 . It is also known by its IUPAC name, diethyl 1,3-dithian-2-ylphosphonate .
Synthesis Analysis
The synthesis of Diethyl (1,3-Dithian-2-yl)phosphonate involves the addition of n-BuLi to a solution of (1,3-dithian-2-yl)phosphonate in THF at -78 °C. The mixture is stirred for 1 hour. The aldehyde is then added while stirring for 15 minutes .Molecular Structure Analysis
The InChI code for Diethyl (1,3-Dithian-2-yl)phosphonate is 1S/C8H17O3PS2/c1-3-10-12(9,11-4-2)8-13-6-5-7-14-8/h8H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis
Diethyl (1,3-Dithian-2-yl)phosphonate is a solid at 20°C . It has a boiling point of 134°C at 0.1 mmHg and a melting point of 35°C .Scientific Research Applications
Synthesis of Phosphorylated Compounds
Diethyl (1,3-Dithian-2-yl)phosphonate plays a significant role in the synthesis of various phosphorylated compounds. For instance, it is used in the synthesis of phosphorylated isoindolinone derivatives, which involves the metallation of N-substituted isoindolin-1-ones and subsequent reaction with diethyl vinylphosphonate or diethyl 3-bromopropylphosphonate (Jóźwiak et al., 2014).
In Organic Synthesis
This compound is also essential in organic synthesis processes. For example, it is used in the preparation of Diethyl (Dichloromethyl)Phosphonate and its use in the Synthesis of Alkynes (Marinetti & Savignac, 2003). Additionally, it is involved in the creation of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate through 1,3-dipolar cycloaddition reactions (Fall et al., 2020).
Herbicidal Activity
An interesting application of diethyl (1,3-Dithian-2-yl)phosphonate derivatives is in the field of agriculture, particularly in the development of herbicides. Research has shown that certain compounds derived from this phosphonate exhibit potent herbicidal activity against various plant species (Xiao, Li, & Shi, 2008).
Structural Studies
Structural studies of diethyl (1-hydroxy-2-butynyl)phosphonate have revealed interesting features, such as tetrahedral geometry around the phosphorus atom and specific types of hydrogen bonding, which are significant in understanding the properties of these compounds (Sanders et al., 1996).
Aminophosphonic Derivatives Synthesis
The compound is also used in the synthesis of aminophosphonic derivatives. The hetero-Diels-Alder reactions involving diethyl (1,3-Dithian-2-yl)phosphonate derivatives lead to the formation of compounds of potential interest in medicinal chemistry, demonstrating its versatility in creating pharmacologically relevant molecules (Monbaliu, Tinant, & Marchand‐Brynaert, 2010).
Formation of Heterocycles
Additionally, diethyl (1,3-Dithian-2-yl)phosphonate derivatives are instrumental in the formation of various heterocycles. For instance, they have been used to create seven-membered 1,4,2- oxazaphosphepane heterocycles and other related compounds, highlighting their utility in synthesizing complex organic structures (Zamorano-Octaviano et al., 2006).
Kainoid Analogues Synthesis
The compound is also used in the diastereoselective synthesis of ω-phosphonic acid analogues of 4-arylkainoids. This synthesis route emphasizes the control of stereochemistry, which is crucial in the pharmaceutical industry for creating specific drug molecules (Yuasa et al., 1998).
Hydrogenation Studies
Moreover, diethyl (1,3-Dithian-2-yl)phosphonate derivatives have been studied for their behavior under hydrogenation conditions. This research is important for understanding the reactivity and potential transformations of these compounds under various chemical conditions (Brel, 2012).
Crystal Structure Analysis
Crystal structure analysis of related compounds, such as ethyl benzimidazole-2-yl phosphonate, derived from diethyl (1,3-Dithian-2-yl)phosphonate, provides valuable insights into the molecular structure and bonding characteristics of these compounds (Hu et al., 2010).
Antiproliferative Effects in Cancer Research
Furthermore, alkynylphosphonate analogues of diethyl (1,3-Dithian-2-yl)phosphonate have shown potent antiproliferative effects in cancer cells, highlighting its potential in medicinal chemistry and cancer treatment research (Salomón et al., 2011).
Antimicrobial Activity
Lastly, some substituted derivatives of diethyl (1,3-Dithian-2-yl)phosphonate exhibit antimicrobial activity, further expanding its potential applications in the field of pharmacology and drug development (Sarva et al., 2022)
Safety And Hazards
Safety measures for handling Diethyl (1,3-Dithian-2-yl)phosphonate include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-diethoxyphosphoryl-1,3-dithiane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3PS2/c1-3-10-12(9,11-4-2)8-13-6-5-7-14-8/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXBJZCFBVTFFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1SCCCS1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446542 | |
Record name | Diethyl (1,3-Dithian-2-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (1,3-Dithian-2-yl)phosphonate | |
CAS RN |
62999-73-9 | |
Record name | Diethyl (1,3-Dithian-2-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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